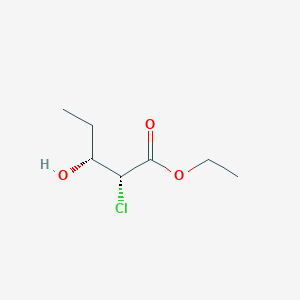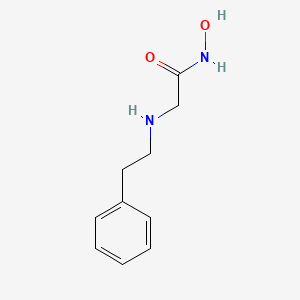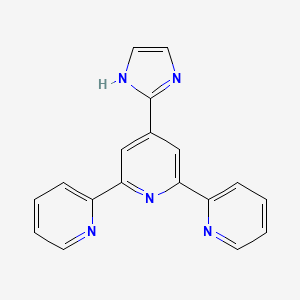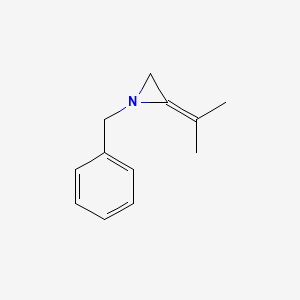
3,3'-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal): is a complex organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and chlorination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced carbazole derivatives with hydrogenated functional groups.
Substitution: Carbazole derivatives with substituted functional groups replacing chlorine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, carbazole derivatives are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: In the industrial sector, the compound is used in the development of high-performance polymers and as a component in specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Di-tert-butylcarbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 3,6-Di-tert-butyl-9-phenylcarbazole
Comparison: Compared to these similar compounds, 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) exhibits unique properties due to the presence of butyl and chloropropenal groups
Eigenschaften
CAS-Nummer |
915381-04-3 |
|---|---|
Molekularformel |
C22H19Cl2NO2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
3-[9-butyl-6-(1-chloro-3-oxoprop-1-enyl)carbazol-3-yl]-3-chloroprop-2-enal |
InChI |
InChI=1S/C22H19Cl2NO2/c1-2-3-10-25-21-6-4-15(19(23)8-11-26)13-17(21)18-14-16(5-7-22(18)25)20(24)9-12-27/h4-9,11-14H,2-3,10H2,1H3 |
InChI-Schlüssel |
JBNVMYDNDDKTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)C(=CC=O)Cl)C3=C1C=CC(=C3)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)



![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
